molecular formula C23H23ClN4O4S B6559415 N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921802-78-0

N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6559415
CAS No.: 921802-78-0
M. Wt: 487.0 g/mol
InChI Key: IDRLERGXNAOAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:

  • A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
  • A sulfanylacetamide side chain linked to the imidazole ring.
  • A 4-chlorophenylmethyl carbamoyl moiety attached to the imidazole’s nitrogen.
  • A 4-acetylphenyl group as the terminal acetamide substituent.

This compound belongs to a class of bioactive molecules designed for targeted interactions with enzymes or receptors, particularly in oncology and inflammation research. The hydroxymethyl group enhances solubility, while the 4-chlorophenyl and acetylphenyl groups contribute to lipophilicity and binding specificity .

Properties

IUPAC Name

2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-15(30)17-4-8-19(9-5-17)27-22(32)14-33-23-26-11-20(13-29)28(23)12-21(31)25-10-16-2-6-18(24)7-3-16/h2-9,11,29H,10,12-14H2,1H3,(H,25,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLERGXNAOAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H23ClN4O4S\text{C}_{23}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}
  • Molecular Weight : 470.5 g/mol
  • CAS Number : 921802-12-2

Biological Activity Overview

The biological activities of this compound are primarily associated with its interactions at the molecular level, influencing various biological pathways. Key areas of activity include:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar imidazole and acetyl functionalities exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

The mechanism of action for this compound is thought to involve:

  • Binding Interactions : The compound likely interacts with specific amino acid residues in target enzymes or receptors, modulating their activity.
  • Sulfanyl Group Role : The sulfanyl moiety may enhance the binding affinity to biological targets, thereby increasing its pharmacological efficacy.

Antibacterial Studies

Recent research has shown that derivatives of imidazole structures exhibit promising antibacterial properties. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition Assays

In enzyme inhibition assays, compounds similar to this compound have been tested for their ability to inhibit AChE and urease. These studies showed that certain derivatives had strong inhibitory effects, indicating that this compound may also possess similar properties .

Comparative Analysis

Compound NameAntibacterial ActivityAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound AModerate2.1421.25
Compound BStrong0.636.28
N-(4-acetylphenyl)-...TBDTBDTBD

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C23H23ClN4O4S
  • Molecular Weight : 470.5 g/mol
  • IUPAC Name : 2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

The structure of this compound features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit anticancer properties. For example:

  • Mechanism of Action : The imidazole moiety may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound were effective in reducing tumor growth in mouse models of breast cancer, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has revealed that:

  • Bacterial Inhibition : It has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The sulfanyl group may play a crucial role in disrupting bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer CellsReduced proliferation
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further derivatization, which can lead to the development of novel pharmaceuticals.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2_2OH) group on the imidazole ring and the sulfanyl (-S-) bridge are primary targets for oxidation:

Reaction Type Reagents/Conditions Products References
Hydroxymethyl oxidationKMnO4_4/H+^+ or CrO3_3Aldehyde (-CHO) or carboxylic acid (-COOH) at the C5 position of imidazole
Sulfanyl oxidationH2_2O2_2 or mCPBASulfoxide (-SO-) or sulfone (-SO2_2-) bridge

Mechanistic Insights :

  • Hydroxymethyl oxidation proceeds via protonation of the hydroxyl group, followed by dehydrogenation to form an aldehyde intermediate, which may further oxidize to a carboxylic acid under strong conditions .

  • Sulfanyl oxidation involves electrophilic attack by peroxides, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions).

Hydrolysis Reactions

The acetamide and carbamoyl groups are susceptible to hydrolysis:

Reaction Type Reagents/Conditions Products References
Acetamide hydrolysisHCl/H2_2O (acidic) or NaOH (basic)Carboxylic acid (-COOH) and 4-acetylphenylamine
Carbamoyl hydrolysisH2_2O/heatAmine and carboxylic acid fragments

Key Observations :

  • Acidic hydrolysis of the acetamide generates acetic acid and releases the aniline derivative .

  • The carbamoyl group hydrolyzes slowly under neutral conditions but accelerates with acid/base catalysis .

Reduction Reactions

Selective reduction of the acetyl group or imidazole ring is feasible:

Reaction Type Reagents/Conditions Products References
Acetyl group reductionNaBH4_4/MeOH or LiAlH4_4Secondary alcohol (-CH2_2OH) on the phenyl ring
Imidazole ring reductionH2_2/Pd-CSaturated imidazoline derivative

Notes :

  • The acetyl group is reducible to a hydroxymethyl group without affecting the sulfanyl or carbamoyl linkages.

  • Full hydrogenation of the imidazole ring requires high-pressure conditions .

Substitution Reactions

Reaction Type Reagents/Conditions Products References
Chlorine displacementNaOH/Cu catalyst (Ullmann coupling)Biaryl derivatives via C-N or C-O bond formation

Limitations :

  • The 4-chlorophenyl group’s inertness necessitates catalysis (e.g., copper) for substitution .

Condensation and Cyclization

The acetyl group on the phenyl ring may participate in condensation reactions:

Reaction Type Reagents/Conditions Products References
Schiff base formationNH2_2R (amine)Imine-linked derivatives
CyclizationPCl5_5/heatHeterocyclic fused structures (e.g., oxazoles)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of pharmacological and physicochemical properties. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound ~480 (estimated) 4-acetylphenyl, 4-chlorophenylmethyl carbamoyl, hydroxymethyl-imidazole, sulfanylacetamide Not explicitly reported in evidence
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 494.55 Dual 4-chlorophenyl groups, no hydroxymethyl or carbamoyl Potential kinase inhibition
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide 382.90 Ethylcarbamoyl instead of 4-chlorophenylmethyl carbamoyl, hydroxymethyl-imidazole Unreported in evidence
2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 494.55 2-fluorophenyl terminal group, otherwise structurally similar Unreported in evidence
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 448.93 Dihydroimidazole core, sulfonyl linker, no hydroxymethyl Unreported in evidence

Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group in the target compound and analogs (e.g., ) improves aqueous solubility compared to non-hydroxylated variants (e.g., ).
  • Stereoelectronic Effects : The sulfanyl linker in the target compound and may enhance hydrogen bonding compared to sulfonyl-containing analogs (e.g., ).

Pharmacological Potential

While direct activity data for the target compound are absent, structural analogs provide insights:

  • 4-Chlorophenyl -containing imidazoles (e.g., ) show kinase inhibition or antiproliferative activity.
  • Hydroxymethyl substitution (as in ) correlates with reduced cytotoxicity in vitro, suggesting a safety advantage.
  • Fluorophenyl variants (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

Preparation Methods

Formation of the Imidazole Core

The imidazole ring is constructed via cyclization reactions between α-haloketones and urea derivatives. For example, 1-(4-aminophenyl)ethan-1-one reacts with α-bromoacetophenone derivatives in a propan-2-ol–water mixture (1:2) under reflux to yield 2-((4-acetylphenyl)amino)-1-arylethan-1-ones. These intermediates are critical for subsequent heterocyclization.

Key reaction :

1-(4-aminophenyl)ethan-1-one+α-haloketonereflux2-((4-acetylphenyl)amino)-1-arylethan-1-one(Yield: 85–94%)[4]\text{1-(4-aminophenyl)ethan-1-one} + \alpha\text{-haloketone} \xrightarrow{\text{reflux}} \text{2-((4-acetylphenyl)amino)-1-arylethan-1-one} \quad (\text{Yield: 85–94\%})

Introduction of Sulfanyl and Acetamide Groups

Thiocyanation or cyanate-mediated cyclization converts α-amino ketones into imidazole-2-thiones or imidazol-2-ones. For instance, treating 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with potassium thiocyanate in acetic acid produces imidazole-2-thione derivatives. The sulfanyl group (-S-) is introduced via nucleophilic substitution using mercaptoacetamide precursors.

S-alkylation example :

Imidazole-2-thione+BrCH2C(O)NHArTEA, DMFS-alkylated product(Yield: 70–80%)[4]\text{Imidazole-2-thione} + \text{BrCH}_2\text{C(O)NHAr} \xrightarrow{\text{TEA, DMF}} \text{S-alkylated product} \quad (\text{Yield: 70–80\%})

Optimization of Functional Group Modifications

Hydroxymethylation at the C5 Position

The hydroxymethyl (-CH2_2OH) group is introduced through controlled reduction of ester or nitrile precursors. Sodium borohydride (NaBH4_4) in methanol reduces 5-carboxymethylimidazole intermediates to the hydroxymethyl derivative. Alternative methods employ formaldehyde under basic conditions for hydroxymethylation.

Reduction conditions :

  • Reagent : NaBH4_4 (2 equiv)

  • Solvent : Methanol

  • Temperature : 0–5°C

  • Yield : 75–82%

Carbamoylmethylation of the Imidazole Nitrogen

The N-1 position is functionalized via alkylation with bromoacetamide derivatives. For example, reacting 1H-imidazole with N-[(4-chlorophenyl)methyl]-2-bromoacetamide in dimethylformamide (DMF) with triethylamine (TEA) yields the carbamoylmethyl-substituted product.

Reaction scheme :

Imidazole+BrCH2C(O)NHRTEA, DMFN-carbamoylmethylimidazole(Yield: 68%)[3]\text{Imidazole} + \text{BrCH}_2\text{C(O)NHR} \xrightarrow{\text{TEA, DMF}} \text{N-carbamoylmethylimidazole} \quad (\text{Yield: 68\%})

Final Assembly and Purification

Coupling of Substituents

The acetamide and sulfanyl groups are conjugated sequentially. A two-step protocol involves:

  • Sulfanyl incorporation : Mercaptoacetic acid is coupled to the imidazole-2-thione using EDCl/HOBt in dichloromethane.

  • Acetamide formation : The resulting thiol reacts with N-(4-acetylphenyl)-2-bromoacetamide in the presence of K2_2CO3_3.

Typical conditions :

  • Coupling agent : EDCl, HOBt

  • Base : K2_2CO3_3

  • Solvent : DCM/THF

  • Overall yield : 60–65%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. Structural confirmation relies on:

  • 1^1H NMR : Resonances for acetylphenyl (δ 2.6 ppm, s), hydroxymethyl (δ 4.5 ppm, s), and sulfanyl (δ 3.1 ppm, t).

  • MS (ESI) : Molecular ion peak at m/z 459.0 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Sequential alkylationImidazole → S-alkylation → N-alkylation58%High purity, fewer side reactions
One-pot synthesisSimultaneous S/N-functionalization50%Reduced reaction time
Reductive aminationHydroxymethylation post-cyclization65%Better control over stereochemistry

Q & A

Q. Table 1: Comparison of Synthetic Yields via Optimization Methods

MethodYield (%)Reference
Traditional Batch45–60
Flow Chemistry72–85
Bayesian Optimization88–92

Q. Table 2: Biological Activity of Structural Analogs

Compound ClassIC50 (μM)TargetReference
Indole-Acetamide0.8–1.5Bcl-2/Mcl-1
Imidazole-Sulfinyl2.1–3.4COX-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.